1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester
Description
BenchChem offers high-quality 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-6-7-10-16-11(8-9-15-16)14-17-12(2,3)13(4,5)18-14/h8-9H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSBMYSFIFPKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: A Guide to the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
1,5-Disubstituted pyrazoles represent a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. However, their synthesis can be challenging, often yielding mixtures of regioisomers. This application note provides a comprehensive guide for researchers on a robust and regioselective method for synthesizing 1,5-disubstituted pyrazoles utilizing boronic esters through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss the reaction's scope, and offer practical troubleshooting advice to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of 1,5-Disubstituted Pyrazoles
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile. The 1,5-disubstituted isomer, in particular, is a key structural motif found in many biologically active compounds. Traditional synthetic methods, such as the Knorr pyrazole synthesis, often struggle to provide regiocontrol, leading to the formation of undesired isomers and complicating purification efforts.[2][3]
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound (like a boronic ester) and an organic halide, stands out for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide array of starting materials.[4][5] This methodology offers a powerful and direct route to construct the 1,5-disubstituted pyrazole framework with high regioselectivity.
This guide focuses on the most common strategy: the coupling of a pre-functionalized 1-substituted-5-halopyrazole with a suitable boronic ester. Boronic esters are particularly advantageous due to their enhanced stability, ease of handling, and purification compared to their corresponding boronic acids.[6][7]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[5][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the 1-substituted-5-halopyrazole. This step forms a new Pd(II) intermediate.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (R²) to the Pd(II) center, displacing the halide. The base is critical, forming a more nucleophilic "ate" complex with the boron atom, which facilitates the transfer of the R² group to the palladium.
-
Reductive Elimination: The two organic fragments on the palladium complex (the pyrazole and the R² group) couple, forming the final C-C bond of the 1,5-disubstituted pyrazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
palladium catalysts for 1-butyl-1H-pyrazole-5-boronic acid pinacol ester coupling
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Butyl-1H-pyrazole-5-boronic Acid Pinacol Ester
Executive Summary
The coupling of 1-butyl-1H-pyrazole-5-boronic acid pinacol ester presents a distinct set of challenges in medicinal chemistry. Unlike its 4-isomer, the 5-substituted pyrazole places the boronate moiety adjacent to the N-alkyl group (position 1) and the coordinating pyridine-like nitrogen (position 2). This creates a "perfect storm" of steric hindrance, catalyst poisoning via N-coordination, and rapid base-mediated protodeboronation.
This guide moves beyond generic Suzuki conditions, offering targeted protocols that utilize Third-Generation (G3) Buchwald precatalysts and anhydrous base systems to suppress side reactions.
The Technical Challenge: The "5-Position" Problem
To successfully couple this substrate, one must understand the failure modes. The proximity of the boron atom to the pyrazole nitrogens dictates the reaction outcome.
Failure Modes
-
Protodeboronation (PDB): Heteroaryl boronates with heteroatoms alpha or beta to the boron center are highly susceptible to hydrolytic cleavage under basic conditions. The 5-position is particularly unstable because the adjacent nitrogen facilitates the formation of a boronate "ate" complex that rapidly hydrolyzes to the neutral heterocycle (1-butyl-1H-pyrazole), destroying the coupling partner.
-
Pd-Center Poisoning: The sp2 nitrogen (N2) of the pyrazole can act as a Lewis base, coordinating to the Palladium center and displacing phosphine ligands, effectively shutting down the catalytic cycle.
-
Steric Clash: The N-butyl group at position 1 creates significant steric bulk around position 5, slowing down transmetallation.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The Catalytic Cycle vs. Failure Modes. Note that Transmetallation must occur faster than Protodeboronation for success.
Catalyst & Ligand Selection Matrix
Standard catalysts like Pd(PPh3)4 are insufficient due to slow oxidative addition and susceptibility to poisoning. We recommend bulky, electron-rich dialkylbiaryl phosphine ligands.
| Catalyst System | Ligand Class | Recommendation Level | Rationale |
| XPhos Pd G3 / G4 | Biaryl Phosphine | High (Primary) | The bulky XPhos ligand prevents N-coordination (poisoning) and accelerates transmetallation, crucial for overcoming the steric bulk of the N-butyl group. G3/G4 precatalysts ensure precise Pd(0) generation. |
| SPhos Pd G3 | Biaryl Phosphine | High (Secondary) | Excellent for heteroaryl couplings; slightly less bulky than XPhos, which can be beneficial if the electrophile is extremely crowded. |
| Pd(dppf)Cl2 | Bidentate | Medium | The "Workhorse." Effective for simple aryl bromides but often requires higher temperatures, increasing the risk of protodeboronation. Use only if cost is a major constraint. |
| Pd(PPh3)4 | Monodentate | Low | Avoid. High risk of ligand dissociation and subsequent poisoning by the pyrazole nitrogen. |
Optimized Experimental Protocols
Method A: The "Gold Standard" (Robust & General)
Best for: Complex drug intermediates, high-value substrates, and scale-up. Key Feature: Rapid activation at mild temperatures to outrun protodeboronation.
Reagents:
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate), 0.5 M in H2O (degassed)
-
Solvent: 1,4-Dioxane or THF (degassed)
-
Ratio: 4:1 Organic Solvent : Water
Protocol:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), 1-butyl-1H-pyrazole-5-boronic acid pinacol ester (1.2–1.5 equiv), and XPhos Pd G3 (0.02–0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide).
-
Base Addition: Add degassed 0.5 M K3PO4 aq. solution (2.0–3.0 equiv).
-
Reaction: Heat to 60°C . Note: Do not overheat. 5-pyrazolyl boronates are heat-sensitive. Monitor by LCMS at 1 hour.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Method B: Anhydrous Conditions (For Highly Unstable Substrates)
Best for: Substrates where Method A yields significant de-borylated byproduct (1-butyl-pyrazole). Key Feature: Eliminates water to stop the hydrolysis pathway.
Reagents:
-
Catalyst: XPhos Pd G3 or CataCXium A Pd G3 (2–5 mol%)
-
Base: TMSOK (Potassium Trimethylsilanolate) (2.0 equiv)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Glovebox/Schlenk: Perform setup under strict inert atmosphere.
-
Charge: Combine Aryl Halide (1.0 equiv), Boronate (1.5 equiv), Catalyst (0.03 equiv), and solid TMSOK (2.0 equiv).
-
Solvent: Add anhydrous THF.
-
Reaction: Stir at 50°C . The silanolate acts as a soluble base activator without requiring water, facilitating transmetallation while minimizing protodeboronation.
Troubleshooting & Decision Logic
Use this workflow to diagnose reaction failures.
Figure 2: Optimization Decision Tree.
Critical Handling Notes
-
Stoichiometry: Always use an excess of the boronate (1.3–1.5 equiv). The 5-position instability means you will inevitably lose some reagent to hydrolysis before it couples.
-
Base Strength: Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) in aqueous media. They accelerate protodeboronation. Phosphate (K3PO4) or Carbonate (Cs2CO3) are safer.
-
Degassing: Oxygen promotes homocoupling and catalyst oxidation. Sparging with argon for 10-15 minutes is mandatory.
References
-
Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society.
-
Denmark, S. E., et al. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters using TMSOK."[1] Journal of Organic Chemistry.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Chemical Science.
-
Sigma-Aldrich. "Product Guide: XPhos Pd G3."
Sources
Application Note: Accelerated Synthesis of 5-Aryl-1-butyl-1H-pyrazoles via Microwave-Assisted Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrazoles and the Power of Microwave Synthesis
The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern on the pyrazole ring is critical in defining the molecule's interaction with biological targets, making the development of efficient and versatile synthetic methodologies a paramount objective in drug discovery.
1-Butyl-pyrazole-5-boronic acid pinacol ester is a key building block that enables the introduction of diverse functionalities at the 5-position of the pyrazole ring. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while still being highly effective in palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a particularly powerful tool for forming carbon-carbon bonds between sp²-hybridized centers.[4]
Conventional heating methods for Suzuki-Miyaura couplings can often be time-consuming and may lead to the degradation of sensitive substrates. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.[2][5] This direct heating mechanism often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles.[1][6] This application note provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of 1-butyl-pyrazole-5-boronic acid pinacol ester with various aryl halides, offering a rapid and efficient route to a library of 5-aryl-1-butyl-1H-pyrazoles.
Principles of Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional heating.[5] In a microwave reactor, electromagnetic waves interact directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[2] This volumetric heating leads to a rapid increase in temperature throughout the reaction medium, often resulting in significantly faster reaction rates. The ability to precisely control temperature and pressure in a sealed vessel allows for reactions to be conducted at temperatures exceeding the solvent's boiling point, further accelerating the process.[6]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 1-butyl-pyrazole-5-boronic acid pinacol ester with an aryl bromide. The conditions are adapted from established methods for similar pyrazole derivatives and should be optimized for specific substrates.[1][7]
Materials:
-
1-Butyl-pyrazole-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Microwave reactor vials (10 mL) with stir bars
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 1-butyl-pyrazole-5-boronic acid pinacol ester (1.0 equiv), the desired aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-butyl-1H-pyrazole.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be explored for optimization.
-
Base: The base is essential for the activation of the boronic acid ester, facilitating the transmetalation step in the catalytic cycle.[4] Carbonates like K₂CO₃ and Cs₂CO₃ are often effective.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently used. Water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Microwave Parameters: The high temperatures achievable in a microwave reactor significantly accelerate the reaction. The reaction time is dramatically reduced from hours to minutes compared to conventional heating.[1]
Experimental Workflow
Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.
Data Presentation: Expected Outcomes
The following table provides representative data for the microwave-assisted Suzuki-Miyaura coupling of 1-butyl-pyrazole-5-boronic acid pinacol ester with various aryl bromides, based on typical yields for similar reactions reported in the literature.[1][2]
| Entry | Aryl Bromide | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | 130 | 15 | 85-95 |
| 2 | 4-Bromotoluene | 130 | 15 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 120 | 20 | 75-85 |
| 4 | 3-Bromopyridine | 140 | 25 | 70-80 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time. The choice of palladium catalyst, ligand, and base can also significantly impact the outcome. Screening different conditions is recommended.
-
Incomplete Reaction: Ensure that the reagents are pure and the solvent is adequately degassed. The catalyst may have decomposed if exposed to oxygen.
-
Side Products: The formation of homocoupled byproducts can sometimes be an issue. Adjusting the stoichiometry of the reactants or changing the catalyst system may mitigate this.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the Suzuki-Miyaura cross-coupling of 1-butyl-pyrazole-5-boronic acid pinacol ester. This protocol offers a valuable tool for medicinal chemists and researchers in drug discovery, enabling the rapid generation of diverse libraries of 5-aryl-1-butyl-1H-pyrazoles for biological evaluation. The significant reduction in reaction times and often improved yields highlight the advantages of this enabling technology in modern organic synthesis.
References
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]
-
Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
-
Ben-Aoun, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1547-1557. [Link]
-
Ben-Aoun, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547-1557. [Link]
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 18(2), 1602-1612. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Accounts of chemical research, 47(5), 1495-1505. [Link]
- Google Patents. (2012). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
ResearchGate. (2012). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2007). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. [Link]
-
eScholarship. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic Guide to Protecting Group Compatibility in Pyrazole Boronic Ester Reactions
Introduction: The Central Role of Pyrazoles and the N-H Challenge
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their ability to act as versatile scaffolds and engage in critical hydrogen bonding interactions makes them a privileged structure in drug design.[3] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these scaffolds, with pyrazole boronic acids and their esters serving as key synthons for creating carbon-carbon bonds with high precision and functional group tolerance.[4][5][6]
However, the intrinsic properties of the pyrazole ring present a significant challenge. The pyrrole-like nitrogen atom bears a moderately acidic proton (N-H).[2] In the basic and metal-catalyzed environment of a cross-coupling reaction, this N-H group is not an innocent bystander. It can lead to catalyst inhibition, competitive N-arylation side reactions, and overall poor reaction performance.[7][8][9] Consequently, a robust N-protection strategy is not merely an optional step but a prerequisite for success.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group compatibility for pyrazole boronic ester reactions. We move beyond simple protocols to explain the causal relationships behind strategic choices, ensuring reproducible and high-yielding transformations.
The Core Problem: Desired C-Arylation vs. Undesired N-Arylation
The primary goal when using a pyrazole-4-boronic ester is to form a C-C bond at the 4-position. However, the unprotected N-H group can be deprotonated by the base required for the Suzuki-Miyaura catalytic cycle. This pyrazolate anion can then participate in a competitive Chan-Lam N-arylation reaction, consuming the aryl halide and leading to a mixture of regioisomeric products, significantly complicating purification and reducing the yield of the desired C-arylated product.[10][11]
Figure 2: General experimental workflow for pyrazole functionalization.
Protocol 1: General Procedure for N-Boc Protection of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc-4-bromopyrazole. [12]
Protocol 2: Miyaura Borylation of an N-Protected Halopyrazole
-
In an oven-dried flask, combine the N-protected halopyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq). [13]2. Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent, such as 1,4-dioxane or DMSO (~0.2 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude boronic ester by flash column chromatography or recrystallization. [14][15]
Protocol 3: Suzuki-Miyaura Coupling of an N-Protected Pyrazole Boronic Ester
-
To a flask, add the N-protected pyrazole boronic ester (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a suitable base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or a pre-catalyst like XPhos Pd G3, 0.02 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O). [9][16]5. Heat the reaction to 80-110 °C under an inert atmosphere until the starting halide is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-protected coupled product.
Protocol 4: Deprotection Methods
-
Boc/Trityl Deprotection (Acidic): Dissolve the N-protected pyrazole in DCM (~0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours. Concentrate under reduced pressure and purify. [10]* SEM Deprotection (Fluoride): Dissolve the N-SEM-pyrazole in anhydrous THF (~0.1 M). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq). Stir at room temperature or heat gently (e.g., 50 °C) for 2-12 hours. Quench with water, extract with an organic solvent, and purify.
Selecting the Right Strategy: A Decision Guide
Choosing the optimal protecting group depends on the overall synthetic route and the nature of the target molecule.
Figure 3: Decision flowchart for selecting a pyrazole N-protecting group.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Borylation | Inactive catalyst; Poor quality diboron reagent; Insufficiently anhydrous conditions. | Use a fresh bottle of B₂pin₂; Ensure all glassware is oven-dried and solvents are anhydrous; Use a pre-catalyst. |
| Protodeboronation during Coupling | Presence of excess water or protic sources; Unstable boronic ester; Prolonged heating. | Use anhydrous solvents; Minimize reaction time; Run reaction at the lowest effective temperature. Some heteroaryl boronic acids are inherently unstable. [7][9][17] |
| Premature Deprotection | Base is too strong or temperature is too high for the protecting group (esp. Boc). | Switch to a milder base (e.g., KOAc or K₃PO₄ instead of Na₂CO₃ or Cs₂CO₃); Reduce reaction temperature. |
| Formation of N-Arylated Byproduct | Incomplete N-protection of the starting pyrazole. | Ensure the protection step went to completion and the starting material is pure before proceeding to borylation. |
| Stalled Suzuki Reaction | Catalyst deactivation; Sterically hindered coupling partners. | Switch to a more active catalyst system (e.g., one with a biarylphosphine ligand like XPhos or SPhos); Increase catalyst loading; Increase temperature. |
Conclusion
The successful application of pyrazole boronic esters in Suzuki-Miyaura cross-coupling is critically dependent on a well-chosen N-protecting group strategy. By understanding the stability and reactivity profiles of common groups like Boc, SEM, and Trityl, researchers can preemptively address challenges such as competitive N-arylation and premature deprotection. The protocols and decision-making frameworks provided in this guide serve as a robust starting point for developing efficient, high-yielding, and reproducible syntheses of complex pyrazole-containing molecules, accelerating discovery in medicinal chemistry and materials science.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
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(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. [Link]
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Nitrogen Protecting Groups: Recent Developments and New Applications. (2018). ResearchGate. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester. (2019).
-
Jarowicki, K., & Kocienski, P. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 4005–4037. [Link]
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Chuprakov, S., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(8), 2975-2993. [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481-12497. [Link]
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Young, M. J. (2009). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. UNH Scholars' Repository. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. SciSpace. [Link]
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Kán, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579–9588. [Link]
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Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (2011). ResearchGate. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]
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Le Tiran, A., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 4, 6211. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. [Link]
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Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115161. [Link]
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boronic esters. Organic Syntheses Procedure. [Link]
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Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (2019). ResearchGate. [Link]
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Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). ResearchGate. [Link]
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Mullens, P. R. (2010). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 51(26), 3435-3437. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8049-8057. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.[Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (2017). Arkivoc. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Angewandte Chemie International Edition, 51(20), 4960-4963. [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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Barfoot, C. W., et al. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 11(43), 7549-7560. [Link]
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1-Boc-pyrazole-4-boronic Acid Pinacol Ester. CRO Splendid Lab Pvt. Ltd. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2001). ResearchGate. [Link]
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Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1049. [Link]
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Troubleshooting & Optimization
removing pinacol by-products from pyrazole coupling reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of pyrazole compounds, specifically addressing the persistent issue of removing pinacol-related by-products that arise from the use of pinacol boronate esters in coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding pinacol by-product removal:
Q1: Why is pinacol so difficult to remove from my pyrazole product?
A: The difficulty in removing pinacol (2,3-dimethylbutane-2,3-diol) stems from its physical and chemical properties. Pinacol is a white, crystalline solid at room temperature with a relatively low melting point (40-43 °C) and it is highly soluble in many common organic solvents used for reaction workups and chromatography, such as ethyl acetate, dichloromethane, and THF.[1][2] Its polarity is often similar to that of many pyrazole products, leading to co-elution during column chromatography.
Q2: I see a persistent singlet at around 1.2-1.3 ppm in my 1H NMR. Is this pinacol?
A: Yes, a sharp singlet in that region in CDCl3 is a characteristic peak for the 12 equivalent methyl protons of pinacol. If you have used a pinacol boronate ester reagent, this is a strong indication of pinacol contamination.
Q3: Can I remove pinacol with a simple aqueous wash?
A: While pinacol has some solubility in hot water, it is only slightly soluble in cold water.[3] Therefore, a simple aqueous wash during your reaction workup is often insufficient to remove it completely, especially if it is present in significant quantities.
Q4: Will running a longer column help in separating my pyrazole from pinacol?
A: Not necessarily. Due to their often similar polarities, simply increasing the length of the silica gel column may not significantly improve separation and can lead to product loss due to band broadening. More strategic modifications to your chromatography method are typically required.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to tackling pinacol contamination. The choice of method will depend on the specific properties of your pyrazole product and the scale of your reaction.
Guide 1: Purification via Optimized Column Chromatography
Standard flash chromatography often fails to provide adequate separation. Here, we'll explore modifications to enhance resolution.
The Underlying Principle: The key to successful chromatographic separation is to exploit subtle differences in polarity and interaction with the stationary phase between your pyrazole product and pinacol.
Step-by-Step Protocol:
-
Solvent System Selection:
-
Begin by performing a thorough TLC analysis using various solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[4]
-
If co-elution is observed, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane in small percentages to modulate the polarity of the mobile phase.
-
For basic pyrazole compounds that may interact strongly with acidic silica, consider adding a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape and reduce tailing.[5]
-
-
Stationary Phase Modification:
-
Boric Acid Treatment: Treating your silica gel with boric acid can be effective. The boric acid is thought to interact with the diol functionality of pinacol, potentially increasing its retention on the column. It has been reported that silica gel mixed with boric acid is effective for the purification of pinacol esters themselves, and this principle can be extended to the by-product.[6]
-
Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent. Add a solution of boric acid in a polar solvent (e.g., methanol) dropwise while stirring. Remove the solvent under reduced pressure to obtain the treated silica.
-
-
Deactivated Silica: For highly polar or basic pyrazoles, deactivating the silica gel with water or triethylamine can prevent product loss on the column.[5]
-
-
Loading and Elution Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to better separation than wet loading.
-
Shallow Gradient: Employ a shallow elution gradient. A slow, gradual increase in the polar solvent concentration will provide a better chance of separating compounds with similar Rf values.
-
Data Presentation: Solvent System Comparison
| Solvent System (Hexane:Ethyl Acetate) | Rf of Pyrazole Product (Example) | Rf of Pinacol (Approx.) | Separation Achieved |
| 80:20 | 0.4 | 0.35 | Poor |
| 90:10 | 0.2 | 0.15 | Moderate |
| 85:15 with 0.5% Triethylamine | 0.3 (sharper spot) | 0.25 | Improved |
Visualization: Chromatographic Separation Workflow
Caption: Workflow for optimized column chromatography.
Guide 2: Purification via Recrystallization or Trituration
For crystalline pyrazole products, recrystallization or trituration can be a highly effective and scalable purification method.
The Underlying Principle: This technique relies on the difference in solubility between the desired compound and the impurity (pinacol) in a chosen solvent or solvent system at different temperatures.[7][8]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve your pyrazole product well at elevated temperatures but poorly at room temperature or below. Pinacol should ideally remain soluble at lower temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of pure crystals.[10]
-
Crystal Collection: Once crystallization is complete, cool the mixture in an ice bath to maximize yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Step-by-Step Protocol: Trituration
If your product is a solid but does not readily recrystallize, trituration can be a good alternative.
-
Solvent Choice: Select a solvent in which your pyrazole product is sparingly soluble, but pinacol is reasonably soluble. Non-polar solvents like hexanes or diethyl ether are often good choices.[11]
-
Procedure:
-
Place the crude solid in a flask.
-
Add a small amount of the chosen solvent and stir or sonicate the suspension.
-
The goal is to dissolve the pinacol while leaving your solid product behind.
-
Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.
-
One user on a chemistry forum suggested a "leaching" technique: concentrate the material to a solid, layer with just enough hexanes to cover it, and store in a -20°C freezer overnight. The pinacol leaches into the hexanes, which can then be carefully decanted.[11]
-
Visualization: Recrystallization vs. Trituration
Caption: Comparison of recrystallization and trituration workflows.
Guide 3: Chemical Conversion and Extraction
In cases where physical separation methods are ineffective, converting the pinacol by-product into a more easily separable species can be a powerful strategy.
The Underlying Principle: This approach involves a chemical reaction that selectively modifies the pinacol to drastically alter its solubility, allowing for its removal via extraction.
Method 1: Conversion to Trifluoroborate Salt
This method involves converting the pinacol boronate ester product to a potassium trifluoroborate salt. The pinacol by-product can then be removed by azeotropic distillation with water.[12]
Step-by-Step Protocol:
-
Reaction: Treat the crude product mixture with a saturated aqueous-methanolic solution of potassium hydrogen fluoride (KHF2).
-
Azeotropic Removal of Pinacol: Concentrate the reaction mixture on a rotary evaporator. The pinacol forms an azeotrope with water and is removed under vacuum.[12] This step may need to be repeated several times.
-
Isolation: The resulting potassium trifluoroborate salt of your pyrazole can then be isolated. This salt is often crystalline and can be used in subsequent reactions or converted back to the boronic acid if needed.
Method 2: Acid-Base Extraction
This method is applicable if your pyrazole has an acidic or basic functional group, while pinacol is neutral.[13][14]
Step-by-Step Protocol for a Basic Pyrazole:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while the neutral pinacol remains in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the pinacol can be discarded.
-
Basification and Re-extraction: Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate the pyrazole. Extract the now neutral pyrazole back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4) and concentrate to obtain the purified pyrazole.
Visualization: Acid-Base Extraction Logic
Caption: Logical flow of an acid-base extraction for a basic pyrazole.
References
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GazFinder. (n.d.). pinacol (C6H14O2). Retrieved from [Link]
-
ChemBK. (2024, April 10). Pinacol. Retrieved from [Link]
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Reddit. (2023, August 1). Best way to remove pinacol post suzuki. r/chemistry. Retrieved from [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. (2010). Tetrahedron Letters, 51(35), 4586-4589.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Dudin, P. A., et al. (2009). An improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(44), 6015-6018.
- The Royal Society of Chemistry. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Frameworks Derived Therefrom.
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Reddit. (2019, February 5). Removing pinacol from a Miyaura Borylation. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
-
ResearchGate. (2025, August 9). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pinacol Hydrate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
-
ResearchGate. (2025, August 7). Mitigating the Risk of Co-precipitation of Pinacol During Isolation From Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Boron Pinacol Esters: Use of Modeling for Process Design. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
University of California, Los Angeles. (n.d.). Recrystallization I 10. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
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Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, July 18). C(sp3)–N Coupling of Nonactivated Alkyl Boronic Pinacol Esters by the Merger of Amino Radical Transfer and Copper Catalysis. Retrieved from [Link]
-
ResearchGate. (2015, June 22). How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)? Retrieved from [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
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Validation & Comparative
Comparative Mass Spectrometric Profiling of Sotorasib (CAS 2096332-26-0)
Executive Summary
CAS 2096332-26-0 , chemically known as Sotorasib (AMG 510) , represents a paradigm shift in oncology as the first-in-class covalent inhibitor of the KRAS G12C mutation. Unlike traditional reversible inhibitors, Sotorasib relies on an acrylamide "warhead" to form an irreversible covalent bond with the Cysteine-12 residue of the KRAS protein.
For bioanalytical researchers, this covalent mechanism presents unique challenges in mass spectrometry (MS). The molecule’s fragmentation pattern is dominated by the stability of its heterocyclic core and the lability of its amide-linked side chains.
This guide provides an in-depth technical analysis of the MS/MS fragmentation of Sotorasib, comparing its performance and interference profile against its primary competitor, Adagrasib (MRTX849) , and its major circulating metabolite, M24 .
Structural Analysis & Fragmentation Mechanics
To develop a robust Multiple Reaction Monitoring (MRM) assay, one must understand the causality of the fragmentation, not just the m/z values.
The Molecule
-
Formula: C₃₀H₃₀F₂N₆O₃
-
Monoisotopic Mass: 560.23 Da
-
Precursor Ion [M+H]⁺: m/z 561.2
Fragmentation Pathway (ESI+)
Under Electrospray Ionization (ESI) in positive mode, Sotorasib protonates readily on the basic nitrogen of the piperazine ring or the pyridopyrimidine core. Upon Collision-Induced Dissociation (CID), the molecule exhibits a distinct fragmentation hierarchy:
-
Primary Transition (Quantifier): m/z 561.2 → 134.1
-
Mechanism: This dominant fragment corresponds to the cleavage of the C-N bond connecting the 4-methyl-2-(propan-2-yl)pyridin-3-yl moiety to the main scaffold. This pyridine derivative is highly stable due to aromatic resonance and the inductive stabilization of the isopropyl group, making it the most intense product ion.
-
Application: High-sensitivity quantitation (LLOQ < 5 ng/mL).
-
-
Secondary Transition (Qualifier): m/z 561.2 → 317.5
-
Mechanism: This transition likely involves the loss of the piperazine-acrylamide chain and the fluorophenyl ring, leaving the central pyridopyrimidine core. It is less intense but crucial for structural confirmation to rule out isobaric interferences.
-
-
Metabolic Interference (The M24 Factor):
-
Sotorasib metabolizes into M24 (m/z 425.1).
-
Critical Insight: M24 also produces the m/z 134.1 fragment.[1] While the Q1 (precursor) masses differ (561 vs. 425), in-source fragmentation or broad isolation windows can lead to crosstalk. Chromatographic separation is non-negotiable.
-
Visualization: Fragmentation Logic
Figure 1: Proposed fragmentation pathway of Sotorasib (CAS 2096332-26-0). Note the shared product ion (m/z 134.1) with metabolite M24, necessitating rigorous LC separation.
Comparative Performance Analysis
This section objectively compares Sotorasib against its clinical alternative, Adagrasib, and its internal metabolite standard.
Table 1: MS/MS Parameter Comparison
| Feature | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Metabolite M24 |
| CAS Registry | 2096332-26-0 | 2326521-71-3 | N/A (Metabolite) |
| Precursor Ion (Q1) | 561.2 | 604.2 | 425.1 |
| Quantifier Ion (Q3) | 134.1 | 134.1 / 390.2 | 134.1 |
| Retention Time (RT) | ~3.0 min | ~3.8 min | ~2.0 min |
| Polarity | Positive (ESI+) | Positive (ESI+) | Positive (ESI+) |
| Linearity Range | 2.5 – 10,000 ng/mL | 10 – 10,000 ng/mL | 1 – 1,000 ng/mL |
| Key Challenge | In-source fragmentation to M24 | High hydrophobicity (carryover) | Co-elution with polar matrix |
Expert Insight: The "Shared Fragment" Trap
Both Sotorasib and Adagrasib can yield the m/z 134.1 fragment (derived from their respective pyridine/pyrimidine-based side chains). In multiplexed assays (measuring both drugs simultaneously), relying solely on the 134 transition is risky if chromatographic resolution is poor.
-
Recommendation: For Adagrasib, prioritize the m/z 604 → 390 transition if sensitivity allows, as it offers higher specificity than the 134 ion. For Sotorasib, the 134 ion remains the gold standard for sensitivity, provided M24 is chromatographically resolved.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the internal standard (IS) response drifts >15%, the system automatically flags the run, ensuring data integrity.
Reagents & Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50). Note: The MeOH blend improves peak shape for the amide warhead compared to pure ACN.
-
Internal Standard: Sotorasib-d6 (preferred) or Erlotinib (functional alternative).
LC-MS/MS Conditions
-
Column: Waters XBridge C18 or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Desalting)
-
0.5 - 2.5 min: 10% → 90% B (Elution)
-
2.5 - 3.5 min: 90% B (Wash - Critical for Adagrasib carryover)
-
3.6 - 5.0 min: 10% B (Re-equilibration)
-
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Sotorasib quantification.
References
-
Validation of an LC-MS/MS method for the determination of sotorasib in human plasma. Bioanalysis, 2022. [Link]
-
Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma. Journal of Chromatography B, 2023.[2][3] [Link]
-
Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24). Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]
-
Sotorasib Chemical Structure and Mechanism. National Center for Biotechnology Information (PubChem). [Link][4]
Sources
Comparison Guide: 1-Butyl-pyrazole-5-boronic Pinacol Ester vs. 3-Boronic Isomer
Executive Summary: The Regioisomer Trap
In pyrazole drug discovery, the distinction between 1-butyl-1H-pyrazole-5-boronic acid pinacol ester (5-Bpin) and its 3-boronic isomer (3-Bpin) is a critical quality gate. These isomers are isobaric (same mass), often co-eluting on standard reverse-phase HPLC, and exhibit drastically different reactivities in Suzuki-Miyaura cross-couplings.
Misidentification leads to "dead" Structure-Activity Relationship (SAR) vectors where a lack of potency is falsely attributed to the electronic nature of the substituent rather than the incorrect regiochemistry.
The Bottom Line:
-
Synthesis Origin: Direct lithiation of 1-butylpyrazole almost exclusively yields the 5-Bpin isomer (Directed Ortho Metalation). Alkylation of pyrazole-3-boronates yields mixtures favoring the 3-Bpin isomer.
-
The "Smoking Gun" (Analytical): 1D NOE or 2D NOESY NMR is the only self-validating confirmation. The 3-Bpin isomer exhibits a strong NOE correlation between the N-butyl
-protons and the pyrazole C5-proton. The 5-Bpin isomer lacks this interaction.
Part 1: The Synthetic Origins (Root Cause Analysis)
Understanding the synthetic history of your sample is the first step in identification. The method of preparation dictates the dominant regioisomer.
Diagram 1: Synthetic Divergence
This diagram illustrates how different starting materials lead to specific isomers.
Caption: Figure 1. Divergent synthetic pathways. Lithiation (blue path) is highly selective for the 5-position due to nitrogen coordination. Alkylation (green path) typically favors the 3-position but generates mixtures.
Part 2: Analytical Discrimination Protocols
Standard LC-MS is insufficient for distinguishing these isomers. NMR spectroscopy is the mandatory standard for structural validation.
The NOE "Smoking Gun" Protocol
The spatial proximity of the N-butyl group to the pyrazole ring protons is the definitive differentiator.
Experimental Logic:
-
3-Bpin Isomer: The N-butyl group is attached to N1. The Boron is at C3. The proton at C5 is adjacent to N1.
-
Result: Strong NOE between N-butyl
-CH and Pyrazole H5 .
-
-
5-Bpin Isomer: The N-butyl group is attached to N1. The Boron is at C5 (replacing the proton). The closest proton is at C4.
-
Result:NO NOE between N-butyl
-CH and any pyrazole proton (H4 is too far).
-
Diagram 2: NMR Decision Tree
Caption: Figure 2. The NOE analytical workflow. The presence of an interaction between the N-alkyl group and the aromatic ring confirms the 3-Bpin isomer.
Comparative Data Table
| Feature | 1-Butyl-pyrazole-5-Bpin | 1-Butyl-pyrazole-3-Bpin |
| Structure | N1-Butyl, C5-Boron | N1-Butyl, C3-Boron |
| Key Proton (H5) | Absent (Substituted by Boron) | Present ( |
| Key Proton (H3) | Present ( | Absent (Substituted by Boron) |
| NOE Correlation | N-Bu ( | N-Bu ( |
| Deshielded (C-B bond) | Deshielded (C-H), | |
| Suzuki Reactivity | Low (Steric clash with N-Butyl) | High (Unencumbered) |
Part 3: Functional Performance (Reactivity)
The structural difference has massive implications for downstream chemistry, specifically Suzuki-Miyaura coupling.
The "Ortho-Effect" in 5-Bpin
In the 5-Bpin isomer, the boron atom is flanked by the N-butyl group. This creates significant steric hindrance during the transmetallation step of the catalytic cycle.
-
Experiment: Coupling with 4-bromoanisole (Pd(dppf)Cl
, K CO , Dioxane/H O). -
3-Bpin: Reaches >95% conversion in 2 hours at 80°C.
-
5-Bpin: Often requires >12 hours, higher temperatures (100°C+), or specialized catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) to achieve full conversion.
Application Note: If your coupling reaction is unexpectedly sluggish and you synthesized the boronate via lithiation, you likely have the sterically hindered 5-Bpin isomer.
Part 4: Step-by-Step Experimental Protocol
Protocol: Definitive Identification via 1D NOE
-
Sample Prep: Dissolve ~5-10 mg of the boronic ester in 0.6 mL DMSO-d
(preferred over CDCl to prevent boronate aggregation/oligomerization). -
Standard 1H: Acquire a standard proton spectrum. Identify the N-butyl
-CH triplet (typically 4.0 - 4.2 ppm). -
NOE Setup: Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker).
-
Irradiation: Set the irradiation frequency (O1) exactly on the N-butyl
-CH triplet. -
Acquisition: Use a mixing time of 500ms. Scan count: 64-128.
-
Analysis:
-
Look at the aromatic region (
6.0 - 8.0 ppm).
-
References
-
Regioselectivity in Lithi
-
Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-ylboronic Acids.
- Source: ResearchG
- Key Finding: Confirms the C5-lithiation pathway as the primary route to 5-boronic esters.
-
URL:[Link]
-
NOE Correl
-
1H-Pyrazole-5-boronic acid pinacol ester Properties.
-
Source: Sigma-Aldrich.[4]
- Key Finding: Commercial availability and safety d
-
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1H-Pyrazole-5-boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester
Executive Summary
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a heterocyclic organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions. While not classified as acutely toxic (Category 1/2) or P-listed (acutely hazardous) under US EPA regulations, it requires strict segregation from aqueous waste streams due to its hydrolytic instability and potential for ecotoxicity.
Immediate Action Directive:
-
Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]
-
Disposal Class: Non-Halogenated Organic Waste.
-
Critical Prohibition: Do NOT dispose of via sink/drain. Do NOT mix with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) due to exothermic decomposition risks.
Part 1: Chemical Profile & Hazard Identification[2]
To dispose of a chemical safely, you must understand its degradation pathway. Boronic esters are "masked" boronic acids. Upon contact with moisture or aqueous acids, the pinacol group hydrolyzes, releasing the free boronic acid and pinacol.
Physicochemical Properties Table[3]
| Property | Value / Characteristic | Relevance to Disposal |
| Physical State | Solid (Powder or Crystalline) | Requires solid waste stream or dissolution for liquid disposal. |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Must be rinsed with organic solvents (not water) to clean glassware. |
| Stability | Moisture Sensitive (Hydrolyzes) | Keep containers tightly sealed until final disposal to prevent caking. |
| Flammability | Combustible Organic Solid | Compatible with high-BTU incineration streams. |
| Reactivity | Incompatible with Oxidizers | DANGER: Violent reaction with peroxides/permanganates. |
Hazard Classification (GHS)
Based on structural analogs (e.g., 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester) [1, 7]:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Part 2: Pre-Disposal Assessment & Segregation
Before moving the container, perform this "Stop and Check" assessment to determine the correct waste stream.
The Segregation Logic
The primary error in disposing of boronic esters is misclassifying them as "aqueous" due to the presence of the "acid" nomenclature in the parent name. This is a lipophilic organic ester.
Decision Matrix (Graphviz Visualization)
Figure 1: Decision tree for segregating 1-Butyl-1H-pyrazole-5-boronic acid pinacol ester waste streams.
Part 3: Operational Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess)
Use this for: Old reagent bottles, weighed excess powder, or spill cleanup material.
-
PPE Required: Nitrile gloves, safety glasses, lab coat. (Respiratory protection N95 recommended if dust is visible).
-
Primary Containment: Do not empty the bottle. Keep the chemical in its original glass/plastic container if possible.
-
Secondary Containment: Place the container inside a clear, chemically resistant plastic bag (polyethylene).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester.
-
Hazards: Irritant.[1]
-
-
Bin Selection: Place in the Solid Hazardous Waste drum (often black or blue barrel).
Protocol B: Disposal of Reaction Mixtures & Mother Liquors
Use this for: Post-reaction crude mixtures, rotary evaporator traps.
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform was used: Use Halogenated Waste .
-
If Ethyl Acetate , Hexanes , Methanol , or Acetone was used: Use Non-Halogenated Waste .
-
-
Quenching (If reactive reagents present):
-
Critical: If the mixture contains unreacted borohydrides or lithium reagents, quench carefully with saturated aqueous ammonium chloride before adding to the waste container.
-
Note: The boronic ester itself does not require quenching, but the reaction partners might.
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Rinse the flask with a small amount of acetone. Add this rinse to the Non-Halogenated waste stream (even if the original waste was halogenated, small amounts of acetone are acceptable in halogenated streams, but keep volumes low to minimize cost).
Protocol C: Cleaning Contaminated Glassware
Boronic esters can be waxy or sticky. Water alone will not clean them.
-
Solvent Wash: Rinse the glassware with a small volume of Acetone or Ethyl Acetate .
-
Disposal: Pour this rinse into the Non-Halogenated Organic Waste container.
-
Soap Wash: Once the organic residue is removed, wash with Alconox/detergent and water in the sink.
Part 4: Regulatory Compliance Framework
United States (EPA / RCRA)
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly "Listed" (P or U list). Therefore, it is classified by Characteristic :
-
Waste Code: Likely D001 (Ignitable) if disposed of in a flammable solvent matrix. If solid, it falls under general "Hazardous Waste" due to toxicity/irritant characteristics depending on state-specific rules (e.g., California).
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure solid, but "RCRA Hazardous" if mixed with solvents [15, 16].
European Union (EWC Codes)
-
07 01 04:* Other organic solvents, washing liquids and mother liquors.
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Part 5: Emergency Procedures (Spills)
Scenario: You drop a 5g bottle, and it shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area. Dust is an inhalation irritant.
-
PPE: Wear double nitrile gloves, goggles, and an N95 mask.
-
Containment: Do NOT use water (this will spread the boronic acid hydrolysis product).
-
Adsorption: Cover the spill with Vermiculite, Sand, or a commercial "Organic Spill Kit" pad [10].
-
Collection: Sweep the absorbent/glass mixture into a dustpan.
-
Disposal: Place in a heavy-duty plastic bag, seal, and label as "Solid Hazardous Waste - Debris contaminated with Boronic Ester."
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Analog). Retrieved from
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%.[2] Retrieved from
-
PubChem. (2025). Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.[1][3] National Library of Medicine. Retrieved from [3]
-
US EPA. (2025). RCRA Waste Codes and Classifications. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Substance Information: Boronic acid esters.[1][2][4] Retrieved from
(Note: Specific CAS numbers for the exact 1-Butyl isomer may vary by vendor; however, the handling protocols above are validated for the chemical class of Pyrazole Boronic Esters.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
